molecular formula C6H7N3O2 B063627 1-(3-Oxopropyl)triazole-4-carbaldehyde CAS No. 173676-90-9

1-(3-Oxopropyl)triazole-4-carbaldehyde

Cat. No. B063627
CAS RN: 173676-90-9
M. Wt: 153.14 g/mol
InChI Key: GQQBXMKTLDOTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Oxopropyl)triazole-4-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a triazole derivative that is commonly used in the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of 1-(3-Oxopropyl)triazole-4-carbaldehyde is not fully understood. However, it is believed that it acts as a reactive intermediate in the synthesis of various bioactive molecules. It may also have direct or indirect effects on cellular processes, although further research is needed to elucidate its precise mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Oxopropyl)triazole-4-carbaldehyde are not well characterized. However, it has been shown to have low toxicity in cell-based assays, suggesting that it may be a safe and useful tool for scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-Oxopropyl)triazole-4-carbaldehyde is its versatility as a building block for the synthesis of various bioactive molecules. Additionally, it is relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation of this compound is its potential reactivity, which may require careful handling and storage to prevent degradation or unwanted reactions.

Future Directions

There are several future directions for research on 1-(3-Oxopropyl)triazole-4-carbaldehyde. For instance, further research is needed to elucidate its precise mechanism of action and its potential effects on cellular processes. Additionally, it may be useful to explore the potential applications of this compound in the synthesis of novel bioactive molecules for drug discovery and development. Finally, it may be useful to optimize the synthesis method for improved yields and purity of 1-(3-Oxopropyl)triazole-4-carbaldehyde.

Synthesis Methods

The synthesis of 1-(3-Oxopropyl)triazole-4-carbaldehyde involves the reaction of propargyl alcohol with 4-azido-1H-1,2,3-triazole in the presence of copper (I) bromide and sodium ascorbate. The reaction yields the desired product, which can be purified using column chromatography. This method has been optimized to produce high yields of 1-(3-Oxopropyl)triazole-4-carbaldehyde with excellent purity.

Scientific Research Applications

1-(3-Oxopropyl)triazole-4-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various bioactive molecules. For instance, it has been used in the synthesis of triazole-based inhibitors of protein kinases, which are important targets for the development of cancer therapeutics. Additionally, it has been used in the synthesis of triazole-based ligands for G protein-coupled receptors, which are important drug targets for the treatment of various diseases.

properties

CAS RN

173676-90-9

Product Name

1-(3-Oxopropyl)triazole-4-carbaldehyde

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

1-(3-oxopropyl)triazole-4-carbaldehyde

InChI

InChI=1S/C6H7N3O2/c10-3-1-2-9-4-6(5-11)7-8-9/h3-5H,1-2H2

InChI Key

GQQBXMKTLDOTDS-UHFFFAOYSA-N

SMILES

C1=C(N=NN1CCC=O)C=O

Canonical SMILES

C1=C(N=NN1CCC=O)C=O

synonyms

1H-1,2,3-Triazole-1-propanal, 4-formyl- (9CI)

Origin of Product

United States

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